3-Bromo-4-chloropicolinaldehyde
CAS No.: 1289031-51-1
Cat. No.: VC0059343
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289031-51-1 |
---|---|
Molecular Formula | C6H3BrClNO |
Molecular Weight | 220.45 |
IUPAC Name | 3-bromo-4-chloropyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |
Standard InChI Key | JGTMXKVAZSRJNL-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1Cl)Br)C=O |
Introduction
Chemical Structure and Identification
3-Bromo-4-chloropicolinaldehyde (CAS: 1289031-51-1) is a heterocyclic compound with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol . The compound features a pyridine ring with a bromine atom at position 3, a chlorine atom at position 4, and an aldehyde group (carbaldehyde) at position 2. This specific arrangement of substituents contributes to its unique chemical reactivity and applications in synthetic chemistry.
The compound is also known by several synonyms including 3-bromo-4-chloro-pyridine-2-carbaldehyde and 3-bromo-4-chloropyridine-2-carbaldehyde . Its structure can be represented using the InChI notation: InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H .
Structural Features
The structural characteristics of 3-Bromo-4-chloropicolinaldehyde include:
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A six-membered pyridine ring containing one nitrogen atom
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A bromine atom at position 3, which enhances the compound's reactivity
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A chlorine atom at position 4, providing additional reactivity and selectivity in chemical transformations
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An aldehyde group at position 2 (the picolinic position), which is critical for many of its synthetic applications
This combination of halogen substituents and the aldehyde functional group makes 3-Bromo-4-chloropicolinaldehyde particularly useful as a building block in organic synthesis, especially for the preparation of pharmaceutically relevant compounds.
Physical and Chemical Properties
3-Bromo-4-chloropicolinaldehyde typically appears as a white powder at room temperature . The compound's physical state is solid, which facilitates handling and storage in laboratory settings. While comprehensive solubility data is limited in the available literature, it is likely to have moderate solubility in organic solvents such as dichloromethane, methanol, and tetrahydrofuran based on its structural characteristics.
Chemical Reactivity
The chemical reactivity of 3-Bromo-4-chloropicolinaldehyde is largely influenced by its three key functional groups: the pyridine ring, the halogen substituents, and the aldehyde group. Each of these contributes to different aspects of the compound's reactivity profile.
Aldehyde Reactivity
The aldehyde functional group at the 2-position is highly reactive and can participate in numerous transformations:
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Oxidation reactions to form carboxylic acids
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Reduction reactions to form alcohols
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Condensation reactions with amines to form imines
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Aldol-type reactions with enolates or enolate equivalents
Halogen-Mediated Reactions
The bromine and chlorine substituents serve as sites for various transformations:
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Cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)
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Nucleophilic aromatic substitution reactions
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Metal-halogen exchange reactions followed by functionalization
Pyridine Ring Reactivity
The pyridine nitrogen can participate in:
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Coordination with metals
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Alkylation reactions
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N-oxidation
Table 1 below summarizes the potential reactions of 3-Bromo-4-chloropicolinaldehyde based on its functional groups:
Functional Group | Reaction Type | Potential Products | Typical Reagents |
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Aldehyde | Oxidation | 3-Bromo-4-chloropicolinic acid | KMnO₄, CrO₃ |
Aldehyde | Reduction | 3-Bromo-4-chloropicolyl alcohol | NaBH₄, LiAlH₄ |
Aldehyde | Condensation | Imines, hydrazones | Primary amines, hydrazines |
Bromine | Cross-coupling | 3-Aryl-4-chloropicolinaldehyde | Pd catalysts, boronic acids |
Chlorine | Cross-coupling | 3-Bromo-4-arylpicolinaldehyde | Pd catalysts, boronic acids |
Pyridine N | Coordination | Metal complexes | Transition metal salts |
Applications in Research and Industry
3-Bromo-4-chloropicolinaldehyde has several important applications across different fields, primarily centered around its utility as a synthetic intermediate.
Pharmaceutical Research
The compound is extensively used in pharmaceutical research and development, particularly for:
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Synthesis of active pharmaceutical ingredients (APIs)
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Development of drug candidates for various therapeutic areas
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Structure-activity relationship (SAR) studies
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As a scaffold for medicinal chemistry explorations
According to supplier information, the compound finds application in "research and development and production for pharmaceuticals and chemicals" .
Organic Synthesis
As a versatile building block, 3-Bromo-4-chloropicolinaldehyde facilitates the synthesis of complex organic molecules due to:
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The halogen substituents serving as handles for further functionalization
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The aldehyde group enabling diverse transformations
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The pyridine core providing a nitrogen-containing heterocycle scaffold
Research Applications
The diverse applications of 3-Bromo-4-chloropicolinaldehyde in scientific research include:
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Medicinal chemistry
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Biomedicine
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Pharmaceutical intermediates synthesis
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Chemical experimentation
These applications highlight the compound's versatility and its importance as a chemical intermediate in various scientific domains.
Comparison with Structural Analogues
3-Bromo-4-chloropicolinaldehyde belongs to a family of halogenated picolinaldehyde derivatives. Comparing it with structural analogues provides insight into how the position and nature of substituents affect properties and applications.
Structural Isomers and Related Compounds
Table 2 presents a comparison between 3-Bromo-4-chloropicolinaldehyde and several structural analogues:
Reactivity Differences
The position of halogen substituents significantly impacts the reactivity of these compounds:
These structural variations make each compound uniquely suited for specific synthetic applications, with 3-Bromo-4-chloropicolinaldehyde offering particular advantages for certain transformations due to its substitution pattern.
Supplier | Assay | Appearance | Packaging Options | Minimum Order |
---|---|---|---|---|
LIDE PHARMACEUTICALS LIMITED | 99% min. | White powder | 1kg/Export worthy packing; 25kg/drum | 1 Gram |
Chemlyte Solutions | 99.0% | Liquid | Grams, Kilograms | 100 Grams |
Shanghai FDC-CHEMICAL Co., Ltd. | 95% | Not specified | Bags; bottles | 1 Kilogram |
Unnamed supplier | 97% | Powder or liquid | According to customer requirements | Not specified |
This information is sourced from supplier listings and provides options for researchers and manufacturers requiring this compound.
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